N-[3-(2-Furyl)benzyl]-N-methylamine
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Overview
Description
N-[3-(2-Furyl)benzyl]-N-methylamine is an organic compound that features a furan ring attached to a benzyl group, which is further connected to a methylamine group
Mechanism of Action
Mode of Action
It’s known that the compound can cause severe skin burns, eye damage, and may cause respiratory irritation
Result of Action
The molecular and cellular effects of N-[3-(2-Furyl)benzyl]-N-methylamine’s action are largely unknown. Exposure to the compound can cause severe skin burns and eye damage, suggesting that it has potent cytotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Furyl)benzyl]-N-methylamine typically involves the reaction of 2-furylbenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the process and ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Furyl)benzyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with altered functional groups.
Substitution: Benzyl derivatives with different substituents on the aromatic ring.
Scientific Research Applications
N-[3-(2-Furyl)benzyl]-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylamine: Lacks the furan ring, making it less versatile in chemical reactions.
N-[3-(2-Furyl)benzyl]amine: Lacks the methyl group, affecting its reactivity and biological activity.
N-[3-(2-Furyl)phenyl]-N-methylamine: Has a phenyl group instead of a benzyl group, altering its chemical properties.
Uniqueness
N-[3-(2-Furyl)benzyl]-N-methylamine is unique due to the presence of both the furan ring and the benzyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[3-(furan-2-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCXJYGZLCREMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594545 |
Source
|
Record name | 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-27-6 |
Source
|
Record name | 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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